molecular formula C22H19FN2O B4309977 N-[2-(4-FLUOROPHENOXY)ETHYL]-N-[(E)-1-(9-METHYL-9H-CARBAZOL-3-YL)METHYLIDENE]AMINE

N-[2-(4-FLUOROPHENOXY)ETHYL]-N-[(E)-1-(9-METHYL-9H-CARBAZOL-3-YL)METHYLIDENE]AMINE

Cat. No.: B4309977
M. Wt: 346.4 g/mol
InChI Key: OIGJTIRYRKHEJE-UHFFFAOYSA-N
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Description

N-[2-(4-FLUOROPHENOXY)ETHYL]-N-[(E)-1-(9-METHYL-9H-CARBAZOL-3-YL)METHYLIDENE]AMINE is an organic compound that has garnered attention in various scientific fields due to its unique chemical structure and potential applications. This compound features a combination of fluorophenoxy and carbazole moieties, which contribute to its distinctive properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-FLUOROPHENOXY)ETHYL]-N-[(E)-1-(9-METHYL-9H-CARBAZOL-3-YL)METHYLIDENE]AMINE typically involves a multi-step process. One common method includes the reaction of 4-fluorophenol with an appropriate halogenated ethanamine derivative under basic conditions to form the fluorophenoxy intermediate. This intermediate is then reacted with 9-methyl-9H-carbazole-3-carbaldehyde in the presence of a suitable catalyst to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-FLUOROPHENOXY)ETHYL]-N-[(E)-1-(9-METHYL-9H-CARBAZOL-3-YL)METHYLIDENE]AMINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorophenoxy moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.

    Medicine: Studied for its potential therapeutic effects, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and other electronic devices.

Mechanism of Action

The mechanism of action of N-[2-(4-FLUOROPHENOXY)ETHYL]-N-[(E)-1-(9-METHYL-9H-CARBAZOL-3-YL)METHYLIDENE]AMINE involves its interaction with specific molecular targets and pathways. The compound’s fluorophenoxy and carbazole moieties enable it to bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately resulting in the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-chlorophenoxy)-N-[(9-methyl-9H-carbazol-3-yl)methylene]ethanamine
  • 2-(4-bromophenoxy)-N-[(9-methyl-9H-carbazol-3-yl)methylene]ethanamine
  • 2-(4-methylphenoxy)-N-[(9-methyl-9H-carbazol-3-yl)methylene]ethanamine

Uniqueness

Compared to its analogs, N-[2-(4-FLUOROPHENOXY)ETHYL]-N-[(E)-1-(9-METHYL-9H-CARBAZOL-3-YL)METHYLIDENE]AMINE exhibits unique properties due to the presence of the fluorine atom. Fluorine’s high electronegativity and small size can significantly influence the compound’s reactivity, stability, and biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

N-[2-(4-fluorophenoxy)ethyl]-1-(9-methylcarbazol-3-yl)methanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19FN2O/c1-25-21-5-3-2-4-19(21)20-14-16(6-11-22(20)25)15-24-12-13-26-18-9-7-17(23)8-10-18/h2-11,14-15H,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIGJTIRYRKHEJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)C=NCCOC3=CC=C(C=C3)F)C4=CC=CC=C41
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[2-(4-FLUOROPHENOXY)ETHYL]-N-[(E)-1-(9-METHYL-9H-CARBAZOL-3-YL)METHYLIDENE]AMINE
Reactant of Route 2
N-[2-(4-FLUOROPHENOXY)ETHYL]-N-[(E)-1-(9-METHYL-9H-CARBAZOL-3-YL)METHYLIDENE]AMINE
Reactant of Route 3
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N-[2-(4-FLUOROPHENOXY)ETHYL]-N-[(E)-1-(9-METHYL-9H-CARBAZOL-3-YL)METHYLIDENE]AMINE
Reactant of Route 4
Reactant of Route 4
N-[2-(4-FLUOROPHENOXY)ETHYL]-N-[(E)-1-(9-METHYL-9H-CARBAZOL-3-YL)METHYLIDENE]AMINE

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